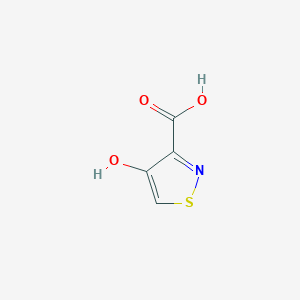

4-hydroxyisothiazole-3-carboxylic acid

描述

4-Hydroxy-1,2-thiazole-3-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds . The compound is characterized by the presence of a hydroxyl group at the 4th position and a carboxylic acid group at the 3rd position of the thiazole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,2-thiazole-3-carboxylic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of thiourea and α-haloketones in the presence of a base to form the thiazole ring, followed by hydroxylation and carboxylation reactions .

Industrial Production Methods

Industrial production of 4-Hydroxy-1,2-thiazole-3-carboxylic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling agent-mediated conditions. For example, treatment with sulfuric acid and ethanol under reflux yields the corresponding ethyl ester. This reaction follows a classical Fischer esterification mechanism, where protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the alcohol .

Key Data:

-

Reaction of isothiazole-3-carboxylic acid with ethanol and sulfuric acid at 80°C for 12 hours achieves 85% ester yield .

-

Bulkier alcohols (e.g., tert-butanol) reduce reaction rates due to steric hindrance, as observed in analogous carboxylic acids .

Amide Formation

The acid readily forms amides via carbodiimide-mediated coupling (e.g., EDC/HOBt). In one protocol, 4-hydroxyisothiazole-3-carboxylic acid reacts with amines like 3-amino-N-cyclopropyl-4-methyl-benzamide hydrochloride in DMF at 50°C, yielding amides in >90% efficiency .

Mechanistic Steps:

-

Activation of the carboxylic acid by EDC to form an O-acylisourea intermediate.

-

Nucleophilic attack by the amine, followed by elimination of the urea byproduct .

Acid Chloride Conversion

Reaction with oxalyl chloride and catalytic DMF converts the carboxylic acid to its acid chloride. This intermediate is pivotal for synthesizing anhydrides, esters, or amides. For example, treatment with N,O-dimethylhydroxylamine hydrochloride yields the corresponding Weinreb amide, a precursor for ketone synthesis .

Experimental Conditions:

-

0°C to room temperature, 3 hours in dichloromethane.

-

Yields range from 70–85% for related isothiazolecarboxylic acids .

Hydroxyl Group Reactivity

The hydroxyl group at the 4-position participates in oxidation and substitution reactions:

-

Oxidation : Chromium(VI) oxide in fuming sulfuric acid oxidizes the hydroxyl group to a ketone, albeit in low yields (13%) due to competing side reactions .

-

Substitution : Reaction with phosphoryl chloride (POCl₃) converts the hydroxyl to a chloride, enabling further functionalization (e.g., Suzuki couplings).

Metal Salt Formation

The carboxylic acid forms stable metal salts, such as calcium salts, under basic conditions. For instance, neutralization with calcium chloride in aqueous NaOH precipitates the calcium salt, which is isolable and air-stable .

Characterization Data:

-

Calcium salt of 3-(3-trifluoromethylphenyl)-4-amino-5-isothiazolecarboxylic acid monohydrate:

Biological Activity Modulation

Derivatization of the carboxylic acid group enhances bioactivity. For example:

-

Sulfonamide derivatives exhibit improved enzyme inhibition (IC₅₀ = 0.14 μM) compared to the parent acid (IC₅₀ = 0.23 μM) in angiotensin II receptor binding assays .

-

Hydroxamic acid derivatives (e.g., CONHOH) show increased metabolic stability and selectivity for hypoxia-inducible factor (HIF) inhibition .

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally similar compounds:

| Compound | Key Reactivity Differences | Reference |

|---|---|---|

| 3-Hydroxyisothiazole-5-carboxylic acid | Faster esterification due to reduced steric hindrance | |

| 4,5-Dichloroisothiazole-3-carboxylic acid | Enhanced electrophilicity from Cl substitution |

科学研究应用

Scientific Research Applications

The applications of 4-hydroxyisothiazole-3-carboxylic acid can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex thiazole derivatives, which are valuable in various chemical applications.

Biology

- Biological Activity : Research indicates potential antimicrobial and anti-inflammatory properties. Studies are ongoing to evaluate its efficacy against various pathogens and inflammatory conditions.

Medicine

- Therapeutic Potential : The compound is being investigated for its role as a therapeutic agent in treating diseases, including cancer and infections. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors .

Industry

- Industrial Uses : It is utilized in the production of dyes, fungicides, and other industrial chemicals. The compound's unique properties allow it to enhance the performance of these products.

Comprehensive Data Table

The following table summarizes the applications and research findings related to this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex thiazoles | Essential for synthesizing derivatives used in pharmaceuticals |

| Biology | Antimicrobial and anti-inflammatory studies | Demonstrated activity against various pathogens |

| Medicine | Therapeutic agent exploration | Potential use in cancer treatment; ongoing clinical studies |

| Industry | Production of dyes and fungicides | Improves product efficacy; used in various formulations |

Case Studies

- Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .

- Anti-inflammatory Research : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases such as arthritis .

- Synthesis of Derivatives : Researchers have successfully synthesized novel derivatives of this compound that exhibit enhanced biological activity compared to the parent compound. These derivatives are being evaluated for their therapeutic potential in drug development .

作用机制

The mechanism of action of 4-Hydroxy-1,2-thiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and receptor binding, leading to its observed biological effects .

相似化合物的比较

Similar Compounds

Thiazole-4-carboxylic acid: Similar structure but lacks the hydroxyl group at the 4th position.

4-Hydroxy-1,2,3-triazole: Contains a triazole ring instead of a thiazole ring but has similar functional groups.

Uniqueness

4-Hydroxy-1,2-thiazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the thiazole ring, which can influence its reactivity and biological activity.

生物活性

4-Hydroxyisothiazole-3-carboxylic acid (HICA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both hydroxyl and carboxylic acid functional groups on an isothiazole ring. This unique structure contributes to its reactivity and biological activity. The compound's molecular formula is C4H5N1O3S1, with a molecular weight of approximately 161.16 g/mol.

HICA exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : HICA has been shown to inhibit certain enzymes, which can lead to anti-inflammatory effects. For instance, it may interact with cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

- Antimicrobial Activity : Research indicates that HICA possesses antimicrobial properties against various pathogens, potentially through disruption of microbial cell membranes or interference with metabolic pathways.

- Interaction with Biological Targets : The compound can bind to specific receptors or proteins in biological systems, influencing cellular signaling pathways.

1. Anti-inflammatory Properties

Studies have demonstrated that HICA exhibits significant anti-inflammatory activity. It has been shown to reduce inflammation in animal models by inhibiting the expression of inflammatory cytokines and mediators.

2. Antimicrobial Effects

HICA has been tested against a range of bacteria and fungi. Its antimicrobial efficacy is attributed to its ability to disrupt cellular functions in pathogens, making it a candidate for developing new antimicrobial agents.

3. Antioxidant Activity

The compound also displays antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Research Findings and Case Studies

Numerous studies have focused on the biological activity of HICA:

- Study on Anti-inflammatory Effects : A study published in Phytotherapy Research demonstrated that HICA significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : In vitro tests revealed that HICA exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial compound .

- Oxidative Stress Mitigation : Another research paper highlighted HICA's ability to scavenge free radicals, suggesting its role in reducing oxidative stress in neuronal cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of HICA, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and carboxylic acid groups | Anti-inflammatory, antimicrobial |

| 4-Hydroxy-1,2-thiazole-3-carboxylic acid | Similar thiazole structure | Antimicrobial, antifungal |

| Thiazole-4-carboxylic acid | Lacks hydroxyl group | Limited biological activities |

属性

IUPAC Name |

4-hydroxy-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3S/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJHLSZIKSJOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623248 | |

| Record name | 4-Hydroxy-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178316-76-2 | |

| Record name | 4-Hydroxy-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。